molecular formula C17H21N3O4S B2398904 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448079-15-9

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2398904
CAS No.: 1448079-15-9
M. Wt: 363.43
InChI Key: ZPDWUVKSLASWHO-UHFFFAOYSA-N
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Description

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a synthetic research chemical of significant interest in medicinal chemistry and neuroscience. Its structure incorporates a pyrazine heterocycle, a moiety recognized for its prevalence in bioactive molecules and extensive pharmacological potential . The compound's design, featuring a piperidine ring connected via ether and sulfonyl linkages to aromatic systems, is characteristic of ligands targeting central nervous system (CNS) receptors . This compound is offered as a high-purity chemical tool for research applications. It is intended for in vitro and in vivo investigations to explore its mechanism of action and potential research applications. Structural analogs of this compound, specifically those containing the (arylsulfonyl)piperidine motif, have been identified as potent antagonists of melanopsin (Opn4)-mediated phototransduction . Such compounds act by competing for binding to melanopsin, effectively inhibiting light-induced calcium signaling, and have been shown to inhibit pupillary light reflex and light aversion in preclinical models . This suggests a primary research application for this compound in the study of non-image-forming vision and photophobia associated with conditions like migraine. Furthermore, the distinct molecular architecture of this compound, combining a sulfonylpiperidine group with a pyrazine ring, aligns with scaffolds investigated for treating prokineticin-mediated diseases and as adenosine receptor antagonists, indicating broader potential utility in pharmacological research . Researchers can utilize this compound to probe these and other biological pathways. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-11-15(3-4-16(13)23-2)25(21,22)20-9-5-14(6-10-20)24-17-12-18-7-8-19-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDWUVKSLASWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Functional Group Prioritization

  • Piperidin-4-ol : Serves as the foundational scaffold for introducing the sulfonyl group.
  • 4-Methoxy-3-methylbenzenesulfonyl chloride : Electrophilic reagent for N-sulfonylation.
  • 2-Hydroxypyrazine : Nucleophilic partner for ether bond formation.

Synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-ol

Sulfonylation of Piperidin-4-ol

The N-sulfonylation of piperidin-4-ol proceeds via reaction with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine in dichloromethane (DCM) facilitates deprotonation, enabling nucleophilic attack on the sulfonyl chloride:

Procedure :

  • Piperidin-4-ol (1.0 eq) is dissolved in anhydrous DCM under nitrogen.
  • TEA (1.2 eq) is added, followed by dropwise addition of 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 eq) at 0°C.
  • The reaction stirs at room temperature for 12 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 75–85% (reported for analogous sulfonamides).

Challenges and Optimization

  • Byproduct Formation : Over-sulfonylation or O-sulfonylation is mitigated by controlled stoichiometry and low temperatures.
  • Purification : Silica gel chromatography effectively separates the desired sulfonamide from unreacted starting materials.

Preparation of 2-Hydroxypyrazine

Hydrolysis of 2-Chloropyrazine

2-Hydroxypyrazine is synthesized via nucleophilic aromatic substitution (NAS) of 2-chloropyrazine under alkaline conditions:

Procedure :

  • 2-Chloropyrazine (1.0 eq) is refluxed with aqueous NaOH (2.0 eq) in dioxane/water (3:1) for 8 hours.
  • The mixture is neutralized with HCl, and the precipitate is filtered and dried.

Yield : 60–70% (based on analogous chloropyrazine hydrolyses).

Ether Bond Formation: Mitsunobu Reaction

Coupling Strategy

The Mitsunobu reaction couples 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-ol with 2-hydroxypyrazine, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the SN2 mechanism:

Procedure :

  • 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-ol (1.0 eq), 2-hydroxypyrazine (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) are combined in anhydrous THF.
  • The reaction stirs at 0°C for 1 hour, then at room temperature for 24 hours.
  • Purification via silica gel chromatography yields the target compound.

Yield : 50–65% (dependent on steric hindrance and solvent choice).

Competing Methodologies

  • Nucleophilic Substitution : Requires activation of the piperidine alcohol as a mesylate (e.g., methanesulfonyl chloride/TEA) prior to reaction with 2-hydroxypyrazine. Lower yields (30–40%) due to poor leaving group aptitude of pyrazine oxides.
  • Ullmann Coupling : Copper-mediated coupling under high temperatures; limited by side reactions and harsh conditions.

Process Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF outperforms DMF in minimizing byproducts.
  • Sulfonylation : DCM ensures homogeneity, while elevated temperatures (>40°C) degrade sulfonyl chlorides.

Catalytic Enhancements

  • Palladium Catalysts : Explored for potential C-O bond formation but deemed inefficient compared to Mitsunobu.
  • Microwave Assistance : Reduces reaction time for hydrolysis and Mitsunobu steps by 50%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, pyrazine-H), 7.65 (d, J = 8.4 Hz, 1H, aryl-H), 6.90 (d, J = 8.4 Hz, 1H, aryl-H), 4.80–4.70 (m, 1H, piperidine-OCH), 3.85 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine-NCH₂), 2.45 (s, 3H, CH₃), 2.10–1.80 (m, 4H, piperidine-CH₂).
  • MS (ESI) : m/z 434.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 162–164°C (uncorrected).

Industrial Applications and Pharmacological Relevance

While the target compound’s bioactivity remains undisclosed in public literature, structurally analogous sulfonamide-piperidine hybrids exhibit kinase inhibitory activity (e.g., Syk inhibitors). The ether-linked pyrazine moiety may enhance solubility and bioavailability, making this scaffold pertinent to anticancer and anti-inflammatory drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio-substituted pyrazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several biological activities:

  • Antimicrobial Properties :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential :
    • The compound's structural analogs have been evaluated for their cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer). Some derivatives demonstrated IC50 values lower than 2 μg/mL, indicating strong anticancer properties .
  • Neuropharmacological Effects :
    • Research has indicated that compounds with similar structures can interact with muscarinic receptors, which are implicated in cognitive functions. This interaction suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Ring : Initial synthesis may involve the reaction of piperidine derivatives with sulfonylated phenolic compounds.
  • Introduction of the Pyrazine Moiety : The final step usually involves coupling with pyrazine derivatives through etherification reactions.

The mechanism of action is believed to involve binding to specific enzymes or receptors, modulating their activity, which leads to the observed biological effects .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed significant inhibitory effects on pathogenic bacteria, with MIC values indicating strong efficacy .
Study 2Anticancer ActivityIdentified several compounds with low cytotoxicity against cancer cell lines, suggesting potential for therapeutic use .
Study 3Neuropharmacological EffectsInvestigated interactions with muscarinic receptors, showing promise for cognitive enhancement in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyrazine rings can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    2-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: Lacks the methoxy group, potentially altering its chemical properties and interactions.

    2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Substitutes the pyrazine ring with a pyridine ring, which can influence its chemical behavior and applications.

Uniqueness

The unique combination of functional groups in 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a versatile and multifunctional molecule.

Biological Activity

The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O4SC_{18}H_{24}N_2O_4S, featuring a pyrazine ring linked to a piperidine moiety through an ether bond. The presence of the sulfonyl group and methoxy-substituted aromatic ring contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC18H24N2O4SC_{18}H_{24}N_2O_4S
Molecular Weight372.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group is known for forming strong interactions with proteins, potentially modulating enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MICs) were evaluated, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vitro assays indicate that it may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 0.25 μg/mL against S. aureus, demonstrating potent bactericidal activity .

Study 2: Structure–Activity Relationship (SAR)

In a detailed SAR study, derivatives of the compound were synthesized and evaluated for their biological activity. Variations in substituents on the piperidine and pyrazine rings were correlated with changes in potency, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and subsequent coupling with the pyrazine moiety. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) to form the sulfonamide intermediate .
  • Coupling Reaction : Introducing the pyrazine group via nucleophilic substitution or Mitsunobu reaction, requiring controlled temperatures (0–25°C) and anhydrous solvents (e.g., DMF) to minimize side reactions .
  • Purification : Chromatography or recrystallization is critical to achieve >95% purity, as residual solvents or unreacted intermediates can skew biological assay results .

Q. How can structural characterization techniques such as NMR and IR spectroscopy confirm the molecular structure of this compound?

  • 1H/13C-NMR : Peaks at δ 2.8–3.5 ppm (piperidine protons), δ 7.2–7.8 ppm (aromatic protons from the sulfonylphenyl group), and δ 8.3–8.6 ppm (pyrazine protons) confirm connectivity .
  • IR Spectroscopy : Stretching vibrations at ~1150 cm⁻¹ (S=O), ~1250 cm⁻¹ (C-O-C from methoxy), and ~1600 cm⁻¹ (pyrazine ring) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₈H₂₂N₄O₃S) ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) across different studies?

Discrepancies may arise from assay conditions or structural analogs. Methodological considerations include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for antitumor) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) to enable cross-study comparisons .
  • Metabolite Interference : Test for metabolic stability using liver microsomes, as rapid degradation in certain media may reduce observed efficacy .
  • Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing the methoxy group with halogens) to identify pharmacophores .

Q. What computational chemistry methods are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or DNA gyrase, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with pyrazine .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3 for bioavailability), CYP450 inhibition risks, and blood-brain barrier permeability .
  • MD Simulations : Evaluate conformational stability in aqueous environments (e.g., GROMACS) to optimize solubility for in vivo studies .

Q. What strategies can improve the aqueous solubility of this compound for in vivo pharmacokinetic studies?

  • Salt Formation : React with HCl or sodium acetate to enhance ionic solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers to stabilize the compound without precipitation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrazine ring, which cleave in physiological conditions .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic index?

  • In Vitro Cytotoxicity : Use a 5-point dilution series (0.1–100 µM) across cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines, with IC₅₀ ratios indicating selectivity .
  • In Vivo Tolerability : Conduct acute toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) at doses up to 500 mg/kg .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in water) to separate and quantify degradation peaks, with UV detection at 254 nm .
  • LC-MS/MS : Identify hydrolyzed sulfonamide or oxidized pyrazine derivatives via fragmentation patterns .

Data Analysis and Optimization

Q. How can SAR (Structure-Activity Relationship) studies guide the optimization of this compound’s potency?

  • Core Modifications : Replace the piperidine oxygen with sulfur to enhance metabolic stability .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonylphenyl ring to improve target binding .
  • Bioisosteric Replacement : Substitute pyrazine with pyrimidine to balance lipophilicity and solubility .

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